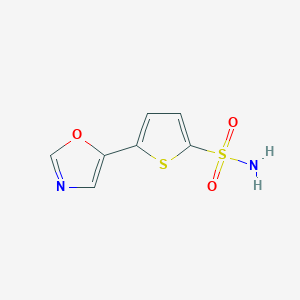

5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide

Description

BenchChem offers high-quality 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1,3-oxazol-5-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S2/c8-14(10,11)7-2-1-6(13-7)5-3-9-4-12-5/h1-4H,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINFWUAQGXEVPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)N)C2=CN=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"spectral data (NMR, IR, Mass Spec) of 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide"

[1][2]

Executive Summary & Structural Significance

Compound: 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide

Molecular Formula:

The 5-(1,3-oxazol-5-yl)thiophene-2-sulfonamide scaffold represents a "privileged structure" in drug discovery.[1][2] It combines the zinc-binding sulfonamide moiety (essential for CA inhibition) with a biostable thiophene-oxazole linker that extends into the enzyme's hydrophilic active site cleft.[1] This specific arrangement offers superior selectivity profiles compared to classical benzene-sulfonamides.[1]

Synthesis & Structural Elucidation Strategy

The spectral characterization of this molecule relies on confirming three distinct sub-structures: the thiophene core , the sulfonamide anchor , and the oxazole tail .[2]

Synthesis Pathway (Graphviz Visualization)

The synthesis typically proceeds via the chlorosulfonation of the 5-substituted thiophene or the construction of the oxazole ring on a pre-sulfonated thiophene precursor.[1][2]

Figure 1: Standard synthetic route converting the oxazolyl-thiophene precursor to the final sulfonamide via a sulfonyl chloride intermediate.[1][2]

Spectral Data Analysis

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

| Ion Identity | m/z (Calc) | m/z (Exp) | Description |

| 231.26 | 231.3 | Protonated molecular ion.[1][2] Base peak.[1][3] | |

| 253.25 | 253.2 | Sodium adduct (common in unpurified samples).[1] | |

| Fragment A | 151.2 | 151.0 | Loss of |

| Fragment B | 64.0 | 64.0 |

Fragmentation Logic:

The primary fragmentation pathway involves the cleavage of the weak

Figure 2: Primary mass spectrometry fragmentation pathways.[1][2]

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2]

The IR spectrum is dominated by the vibrational modes of the sulfonamide and the heteroaromatic rings.[1][2]

| Functional Group | Frequency ( | Intensity | Assignment |

| Sulfonamide | 3350 - 3250 | Medium, Broad | N-H stretching (Asymmetric/Symmetric).[1][2][4] |

| Sulfonyl | 1340 - 1320 | Strong | Asymmetric |

| Sulfonyl | 1160 - 1150 | Strong | Symmetric |

| Oxazole | 1620 - 1590 | Medium | Ring stretching vibration.[1] |

| Thiophene | 1500 - 1400 | Weak/Medium | Aromatic ring skeletal vibrations.[1] |

Diagnostic Check: The absence of a carbonyl band (

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

NMR (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| Oxazole-H2 | 8.45 - 8.55 | Singlet (s) | 1H | - | The most deshielded proton (between N and O).[1][2] |

| Sulfonamide | 7.60 - 7.80 | Broad Singlet (bs) | 2H | - | |

| Thiophene-H3 | 7.55 - 7.65 | Doublet (d) | 1H | 3.8 - 4.0 | Adjacent to |

| Thiophene-H4 | 7.35 - 7.45 | Doublet (d) | 1H | 3.8 - 4.0 | Adjacent to Oxazole ring.[1][2] |

| Oxazole-H4 | 7.70 - 7.80 | Singlet (s) | 1H | - | Proton on the oxazole ring (if C5 attached).[1][2] |

Note: If the oxazole is substituted at the 2-position (e.g., in derivatives like 5-(2-substituted-oxazol-5-yl)...), the singlet at ~8.5 ppm will disappear.[1][2]

NMR (100 MHz, DMSO-

)

Case Study: Hydrophilic Derivative (Lead Candidate)

In drug development, the core scaffold is often derivatized.[1][2] A prominent example from recent literature (2022) is the 2-(morpholine-4-carbonyl) derivative.[1][2]

Compound: 5-(2-(morpholine-4-carbonyl)oxazol-5-yl)thiophene-2-sulfonamide.[1][2] Key Spectral Differences:

Experimental Protocol (General Procedure)

To reproduce these spectra for validation:

References

-

5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37(1), 1005–1011.[1][2] [2][4][5]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 2023, 24(7), 6668.[1][2] [2][3][4][6]

-

Product Catalog: 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonyl chloride. Sigma-Aldrich / Merck.[1][2] (Precursor Data).

An In-Depth Technical Guide to the In Silico Modeling of 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide Binding to Human Carbonic Anhydrase II

This guide provides a comprehensive, technically detailed walkthrough for modeling the binding of the novel sulfonamide derivative, 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide, to its putative biological target, human Carbonic Anhydrase II (hCA II). This document is intended for researchers, computational chemists, and drug development professionals with a foundational understanding of molecular modeling principles.

Introduction: The Rationale for Targeting Carbonic Anhydrase II

The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its role in a multitude of therapeutic agents, including antibacterial and diuretic drugs.[1][2][3] A primary and well-established target of aromatic sulfonamides is the zinc-containing metalloenzyme, Carbonic Anhydrase (CA).[4] Specifically, the hCA II isoform is a crucial therapeutic target for the management of glaucoma; its inhibition reduces the formation of aqueous humor, thereby lowering intraocular pressure.[4]

The subject of this guide, 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide, possesses the key structural motifs for CA inhibition: an unsubstituted sulfonamide group capable of coordinating with the catalytic zinc ion in the active site. Furthermore, the thiophene and oxazole rings provide a rigid scaffold that can engage in favorable interactions with hydrophobic and polar residues within the enzyme's binding pocket. Recent studies on similar 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives have demonstrated potent inhibition of hCA II, making it a highly logical and promising target for our in silico investigation.[4]

This guide will delineate a complete computational workflow, from system preparation to advanced binding free energy calculations, providing not just the steps, but the scientific reasoning that underpins each methodological choice.

Part 1: System Preparation and Ligand Parameterization

The fidelity of any molecular simulation is fundamentally dependent on the quality of the initial structures and the accuracy of the force field parameters. This section details the meticulous process of preparing the protein and the ligand for simulation.

Sourcing and Preparing the Protein Structure

Our primary resource for macromolecular structures is the Protein Data Bank (PDB).[5] For this study, we will utilize the crystal structure of human Carbonic Anhydrase II. A suitable PDB entry is 2JFF , which provides a high-resolution structure of hCA II in complex with a sulfonamide inhibitor.[6]

Experimental Protocol: Protein Preparation

-

Download PDB Structure: Obtain the PDB file for 2JFF from the RCSB PDB website.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This is crucial to ensure a clean starting point for our simulation.

-

Protonation and Charge Assignment: The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are critical for accurate electrostatic calculations. Use a tool like H++ or the Protonate3D functionality within software like MOE to assign appropriate protonation states at a physiological pH of 7.4.[7]

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process. This is typically done using a robust force field like AMBER or CHARMM.

Ligand Preparation and Parameterization

Accurate representation of the small molecule, 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide, is paramount. Since standard biomolecular force fields do not contain parameters for this specific molecule, we must generate them.

Experimental Protocol: Ligand Parameterization

-

2D Sketch and 3D Conversion: Draw the 2D structure of the ligand using a chemical sketcher like Marvin Sketch or ChemDraw and convert it to a 3D conformation.

-

Quantum Mechanical Optimization: Perform a geometry optimization and electrostatic potential (ESP) calculation using a quantum mechanics (QM) program such as Gaussian or ORCA. A common level of theory for this purpose is Hartree-Fock with the 6-31G* basis set (HF/6-31G*).

-

Charge Derivation: Use the antechamber module of the AmberTools suite to derive Restrained Electrostatic Potential (RESP) charges from the QM-calculated ESP. RESP charges are known to provide a more accurate representation of the molecular electrostatics compared to simpler charge models.

-

Force Field Parameter Assignment: Employ the General Amber Force Field (GAFF) to assign the remaining bonded and non-bonded parameters (bond lengths, angles, dihedrals, and van der Waals parameters) for the ligand.[8]

-

Final Ligand File Generation: Generate the final ligand topology and coordinate files, which are now ready for use in the subsequent docking and simulation steps.

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking serves to predict the preferred orientation of a ligand when bound to a protein, forming a stable complex.[1] This step is crucial for generating a plausible starting conformation for our molecular dynamics simulations.

Defining the Binding Site

The binding site for sulfonamides in hCA II is well-characterized. It is a conical cleft with a zinc ion at its base. The co-crystallized ligand in the PDB structure 2JFF can be used to define the coordinates of the binding pocket for our docking calculations.[6]

Docking with AutoDock Vina

AutoDock Vina is a widely used and effective open-source program for molecular docking.[9]

Experimental Protocol: Molecular Docking

-

Prepare Receptor and Ligand: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina. This step involves adding polar hydrogens and assigning Gasteiger charges.[9]

-

Define the Grid Box: Center a grid box on the active site, ensuring its dimensions are large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand. For hCA II, a box size of 24 x 24 x 24 Å is generally sufficient.[9]

-

Run the Docking Simulation: Execute the docking calculation using the Vina command-line interface. The program will perform a stochastic search of the ligand's conformational space within the defined grid box.

-

Analyze the Results: Vina will output a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose is typically the one that is most energetically favorable. A visual inspection of this pose is critical to ensure that it makes chemical sense (e.g., the sulfonamide group is coordinating with the zinc ion).

Data Presentation: Docking Results

| Metric | Value |

| Predicted Binding Affinity (kcal/mol) | -8.5 to -10.0 (Expected Range) |

| RMSD from a known inhibitor (if applicable) | < 2.0 Å |

Note: The predicted binding affinity is an estimation and should be interpreted with caution. Its primary utility here is to rank-order potential binding poses.

Part 3: Molecular Dynamics Simulations - Capturing the Dynamics of Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[10][11] This provides deeper insights into the stability of the binding pose and the key interactions that maintain it.

System Solvation and Neutralization

Experimental Protocol: MD System Setup

-

Solvation: Place the protein-ligand complex from the best docking pose into a periodic box of water molecules (e.g., a cubic box with a 15 Å padding). The TIP3P water model is a commonly used and computationally efficient choice.[8]

-

Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system, mimicking physiological salt concentrations.

Simulation Protocol

We will employ a multi-stage simulation protocol using a simulation package like GROMACS or AMBER.[10]

-

Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes.

-

NVT Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). This allows the system to reach the desired temperature without drastic changes in pressure.

-

NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar) (NPT ensemble). This ensures the system reaches the correct density. Position restraints on the protein and ligand are gradually released during this phase.

-

Production MD: Run the production simulation for a duration sufficient to observe stable binding and sample relevant conformational changes. A simulation of 100-200 nanoseconds is a good starting point for protein-ligand complexes.

Visualization: Molecular Dynamics Workflow

Caption: A typical workflow for in silico modeling of protein-ligand binding.

Part 4: Analysis and Interpretation

The raw trajectory data from the MD simulation must be post-processed to extract meaningful biophysical insights.

Structural Stability Analysis

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the overall stability of the simulation and whether the ligand remains in the binding pocket.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each residue to identify flexible regions of the protein.

Interaction Analysis

-

Hydrogen Bond Analysis: Quantify the formation and lifetime of hydrogen bonds between the ligand and protein residues. This can reveal key interactions responsible for binding affinity.

-

Contact Analysis: Identify persistent hydrophobic and van der Waals contacts.

Part 5: Advanced Topic - Binding Free Energy Calculations

While docking scores provide a rough estimate, more rigorous methods are needed to accurately predict binding affinity. Free energy calculations represent the pinnacle of computational binding analysis.[12][13]

MM/PBSA and MM/GBSA Methods

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" methods for estimating binding free energy.[14] They involve calculating the free energy of the complex, protein, and ligand from snapshots of the MD trajectory.

Conceptual Framework: MM/PBSA Calculation

Caption: The thermodynamic cycle for end-point free energy calculations.

Experimental Protocol: MM/PBSA Calculation

-

Extract Trajectory Snapshots: Select a set of uncorrelated snapshots from the stable portion of the production MD trajectory.

-

Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy, the polar solvation free energy (using either the Poisson-Boltzmann or Generalized Born model), and the non-polar solvation free energy (typically estimated from the solvent-accessible surface area).

-

Compute Binding Free Energy: Calculate the average binding free energy by subtracting the free energies of the isolated protein and ligand from the free energy of the complex.

Data Presentation: Free Energy Components

| Energy Component | Average Value (kcal/mol) | Contribution to Binding |

| ΔE_vdw | -40 to -50 | Favorable |

| ΔE_elec | -20 to -30 | Favorable |

| ΔG_polar | +40 to +60 | Unfavorable |

| ΔG_nonpolar | -5 to -10 | Favorable |

| ΔG_binding | -5 to -15 | Overall Affinity |

Conclusion

This guide has outlined a rigorous and scientifically grounded workflow for the in silico modeling of 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide binding to human Carbonic Anhydrase II. By following these detailed protocols, researchers can gain valuable insights into the molecular determinants of binding, which can inform the rational design of more potent and selective inhibitors. It is imperative to remember that computational modeling is a tool to generate and test hypotheses, and its predictions should ideally be validated through experimental studies.

References

-

Case, D.A., et al. (2014). AMBER 14. University of California, San Francisco. [Link]

-

MDsim360. (n.d.). Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. Retrieved from [Link]

-

Krieger, E., & Vriend, G. (2014). YASARA View - molecular graphics for all devices - from smartphones to workstations. Bioinformatics, 30(20), 2981-2982. [Link]

-

Gallicchio, E., & Levy, R. M. (2011). Advances in all-atom free energy methods for drug design. Current Opinion in Structural Biology, 21(2), 161-166. [Link]

-

Dror, R. O., et al. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual Review of Biophysics, 41, 429-452. [Link]

-

Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

-

Wang, L., et al. (2019). Accurate and reliable prediction of relative ligand binding affinity in prospective drug design: a multi-target assessment of FEP+. Journal of the American Chemical Society, 141(48), 19049-19059. [Link]

-

Homeyer, N., & Gohlke, H. (2012). Free energy calculations for protein-ligand binding. Methods in Molecular Biology, 819, 445-466. [Link]

-

Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508. [Link]

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]

-

Deconstructed Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au. [Link]

-

In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. (2024). World News of Natural Sciences. [Link]

-

In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

-

Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab. (n.d.). Academia.edu. [Link]

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2016). PLoS ONE. [Link]

-

Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. (2025). Royal Society Open Science. [Link]

-

In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX. (2024). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. (2022). Scientific Reports. [Link]

-

MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. (2015). Romanian Journal of Biophysics. [Link]

-

5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. [Link]

-

5-(1,3-OXAZOL-5-YL)THIOPHENE-2-SULFONYL CHLORIDE | CAS 321309-40-4. (n.d.). Molbase. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2018). ACS Medicinal Chemistry Letters. [Link]

-

Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. (2019). YouTube. [Link]

-

1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Der Pharma Chemica. [Link]

-

Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016). The Pharma Innovation Journal. [Link]

-

4-(2-Methyl-1,3-oxazol-5-yl)thiophene-2-sulfonamide. (n.d.). PubChem. [Link]

-

Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (2021). Research Journal of Science and Technology. [Link]

-

Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. (2024). Scientific Reports. [Link]

-

Synthesis of thiophenes having the biologically active sulfonamide... (2018). ResearchGate. [Link]

Sources

- 1. rjb.ro [rjb.ro]

- 2. study.com [study.com]

- 3. Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 6. (PDF) Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab [academia.edu]

- 7. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. MDSIM360 [mdsim360.com]

- 11. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

"stopped-flow CO2 hydration assay for CA inhibitors"

Topic: Stopped-Flow CO

Introduction & Principle

Carbonic Anhydrase (CA) is one of the fastest enzymes known, with turnover numbers (

The Mechanism:

The assay tracks the hydration of carbon dioxide:

As the reaction proceeds, protons (

The Signal:

Phenol Red (

Experimental Design & Reagents

Critical Reagent Considerations

-

Buffer Selection: You cannot use a strong buffer (like 100 mM Tris) because it will "soak up" the protons produced by the reaction, masking the signal. You must use a weak buffer (10–20 mM) that maintains pH stability prior to mixing but allows the enzymatic reaction to drive a measurable pH change.

-

Ionic Strength: CA activity is sensitive to ionic strength. A background salt (e.g.,

or -

Temperature: CO

solubility is highly temperature-dependent. The standard assay temperature is 25°C .

Reagent Recipes

| Reagent | Composition | Role |

| Assay Buffer | 20 mM HEPES, 20 mM | Maintains initial pH and ionic strength. |

| Indicator Stock | 0.2 mM Phenol Red in Assay Buffer | pH reporter. |

| Enzyme Solution | CA Isoform (e.g., hCA II) diluted in Assay Buffer | Target enzyme. Final [E] typically 5–10 nM. |

| Substrate (S) | CO | Source of CO |

| Inhibitor (I) | Dissolved in DMSO (keep <1% final), diluted in Buffer | The compound being tested. |

Experimental Workflow (Diagram)

The stopped-flow instrument rapidly mixes two solutions (Syringe A and Syringe B) into a quartz observation cell.

Caption: Schematic of the Stopped-Flow CO2 Hydration Assay. Syringe A contains the biological system; Syringe B provides the substrate shock.

Detailed Protocols

Phase 1: System Validation (The Buffer Factor)

Why this matters: The instrument measures Volts or Absorbance Units (AU), but you need Molar/second (

-

Prepare Assay Buffer containing 0.2 mM Phenol Red.

-

Titrate the buffer to exactly pH 7.5 using a pH meter.

-

Add small, known aliquots of HCl (e.g., 1

M final concentration steps) to the solution. -

Measure the Absorbance at 557 nm after each addition.

-

Calculate Q: Plot Absorbance (

) vs.-

Typical value:

.

-

Phase 2: Substrate Preparation (CO Saturation)

-

Fill a glass vessel with 100 mL Milli-Q water.

-

Place the vessel in a water bath maintained strictly at 25°C .

-

Bubble pure CO

gas through the water using a fritted glass sparger for at least 30 minutes .-

Note: At 25°C and 1 atm,

mM.

-

-

Keep the CO

bubbling slowly during the experiment to maintain saturation. -

Syringe B Loading: Load this solution into Syringe B of the stopped-flow machine immediately before the run.

Phase 3: Kinetic Measurement (The Khalifah Method)

Instrument Settings:

-

Wavelength: 557 nm[3]

-

Temperature: 25°C

-

Time Scale: 0.1 to 1.0 seconds (reaction is fast!)

Step-by-Step Run:

-

Uncatalyzed Reaction (Blank):

-

Syringe A: Buffer + Phenol Red (No Enzyme).

-

Syringe B: CO

saturated water.[5] -

Action: Shoot 5–10 replicates.

-

Result: A slow decay in absorbance (spontaneous hydration). Calculate Rate

.

-

-

Catalyzed Reaction (Control):

-

Syringe A: Buffer + Phenol Red + Enzyme (e.g., 5 nM hCA II).

-

Syringe B: CO

saturated water.[5] -

Action: Shoot 5–10 replicates.

-

Result: Rapid decay. Calculate Rate

.

-

-

Inhibition Assay:

-

Syringe A: Buffer + Phenol Red + Enzyme + Inhibitor (pre-incubated for 15 min).

-

Syringe B: CO

saturated water.[5] -

Action: Repeat for varying inhibitor concentrations (e.g.,

M to

-

Data Analysis & Calculations

Converting Raw Data to Rates

The raw trace is Absorbance vs. Time.

-

Fit the initial 5–10% of the curve to a linear regression to get the slope (

). -

Convert to Molar rate (

) using the Buffer Factor (

Determining Enzyme Activity

The true enzymatic rate (

Calculating (Inhibition Constant)[6]

Caption: Logic flow for converting raw stopped-flow traces into thermodynamic inhibition constants.

The Cheng-Prusoff Equation:

For competitive inhibitors, convert the experimentally determined

-

: Concentration of CO

-

Note: Since Syringe A and B mix 1:1,

mM.

-

-

: Michaelis constant for the specific CA isoform (e.g., for hCA II,

Critical Caveat (The "Tight-Binding" Limit):

If you are testing a nanomolar inhibitor where

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Signal Change | Buffer too strong. | Reduce HEPES concentration to <20 mM. Ensure pH is 7.5. |

| Noisy Traces | Air bubbles in drive syringes. | Degas all buffers (except the CO |

| Rate Drift | Temperature fluctuation. | Ensure water bath circulation is active. CO |

| Inconsistent | CO | Keep CO |

| Precipitation | Inhibitor insolubility. | Check DMSO tolerance. Do not exceed 1% DMSO in the final mix. |

References

-

Khalifah, R. G. (1971).[7] The carbon dioxide hydration activity of carbonic anhydrase.[1][3][4][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573.[7] Link

-

Supuran, C. T. (2016). Structure and function of carbonic anhydrases. Biochemical Journal, 473(14), 2023–2032. Link

-

Alterio, V., et al. (2012). Crystal structure of the most catalytically effective carbonic anhydrase enzyme known, SazCA from the thermophilic bacterium Sulfurihydrogenibium azorense. Environmental Microbiology, 14, 2336–2346. (Describes high-activity assay conditions). Link

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

) and the concentration of inhibitor which causes 50 per cent inhibition (

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

Application Note: Cell-Based Evaluation of 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide Efficacy

Introduction & Biological Rationale[1][2]

The Molecule: Structure-Activity Relationship (SAR)

The compound 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide represents a specialized class of heterocyclic sulfonamides designed to inhibit Carbonic Anhydrases (CAs).

-

Pharmacophore: The thiophene-2-sulfonamide moiety acts as the Zinc-Binding Group (ZBG), coordinating directly with the Zn²⁺ ion in the CA active site to block catalysis.

-

Selectivity Tail: The 1,3-oxazol-5-yl ring extends into the enzyme's hydrophobic or hydrophilic pockets (depending on orientation), a strategy used to differentiate between the ubiquitous cytosolic isoform (CA II) and the tumor-associated transmembrane isoforms (CA IX and CA XII).

The Therapeutic Target: pH Regulation in Hypoxia

While this scaffold shows high affinity for CA II (relevant for glaucoma), its evaluation in oncology requires specific cell-based assays targeting CA IX . In hypoxic tumor cells, CA IX is upregulated via the HIF-1α pathway. It catalyzes the hydration of extracellular CO₂ to HCO₃⁻ and H⁺.[1][2][3]

-

HCO₃⁻ is imported to buffer intracellular pH (pHi), preventing apoptosis.

-

H⁺ remains extracellular, acidifying the tumor microenvironment (pHe), which drives metastasis and drug resistance.

Efficacy Definition: For this molecule, "efficacy" in a cellular context is defined as the ability to disrupt this pH differential , leading to intracellular acidification and selective cytotoxicity under hypoxic conditions.

Mechanism of Action Diagram

Figure 1: The mechanism of CA IX-mediated survival in hypoxia and the intervention point of the sulfonamide inhibitor.

Experimental Protocols

Protocol A: Differential Cytotoxicity Assay (Normoxia vs. Hypoxia)

Objective: Determine the Selectivity Index (SI). A potent CA IX inhibitor should exhibit "synthetic lethality"—low toxicity in normoxia (where CA IX is absent/low) but high toxicity in hypoxia.

Materials:

-

Cell Lines: HT-29 (Colorectal) or MDA-MB-231 (Breast). Note: These lines constitutively express low CA IX but strongly upregulate it in hypoxia.

-

Hypoxia Chamber: Set to 1% O₂, 5% CO₂, 94% N₂.

-

Reagent: CellTiter-Glo® (ATP-based viability) or SRB Assay.

Workflow:

-

Seeding: Plate cells (3,000 cells/well) in two duplicate 96-well white-walled plates. Allow attachment for 24h in standard incubator.

-

Compound Preparation: Dissolve 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide in DMSO (10 mM stock). Prepare serial dilutions (e.g., 100 µM to 0.1 nM) in culture media.

-

Induction:

-

Plate 1 (Normoxia): Treat with compound and return to standard incubator (21% O₂).

-

Plate 2 (Hypoxia): Treat with compound and immediately place in Hypoxia Chamber (1% O₂) for 72 hours.

-

-

Readout: Equilibrate plates to room temperature (30 min) and add CellTiter-Glo reagent. Read Luminescence.

Data Analysis: Calculate IC₅₀ for both conditions.

-

Hypoxia Cytotoxicity Ratio (HCR):

-

Interpretation: An HCR > 5.0 indicates significant CA IX-mediated efficacy. If HCR ≈ 1, the compound is likely acting via off-target mechanisms or general cytotoxicity.

Protocol B: Intracellular pH (pHi) Recovery Assay

Objective: Directly measure the compound's ability to block pH recovery after an acid load, confirming the mechanism of action.

Materials:

-

Probe: BCECF-AM (Ratiometric pH indicator).

-

Calibration: Nigericin (K+/H+ ionophore) + High K+ buffers (pH 6.5, 7.0, 7.5).

-

Buffer: HCO₃⁻-free buffer vs. CO₂/HCO₃⁻-buffered media.

Step-by-Step Methodology:

-

Loading: Incubate cells (monolayer on glass-bottom dish) with 1 µM BCECF-AM for 30 min at 37°C. Wash x3.

-

Acid Loading (The Challenge): Perfusion with NH₄Cl (20 mM) prepulse technique.

-

Phase 1: Perfusion with NH₄Cl causes rapid alkalinization.

-

Phase 2: Washout of NH₄Cl causes rapid intracellular acidification (pHi drops to ~6.5).

-

-

Recovery Phase (The Test): Switch to physiological buffer containing CO₂/HCO₃⁻ +/- Test Compound (10 µM) .

-

Imaging: Excitation at 490 nm (pH sensitive) and 440 nm (isosbestic point); Emission at 535 nm. Capture images every 10 seconds.

Quantification: Convert fluorescence ratios (F490/F440) to pH using the Nigericin calibration curve.

-

Metric: Calculate the slope of pH recovery (

). -

Success Criteria: The sulfonamide should significantly reduce the recovery slope compared to vehicle control.

Protocol C: 3D Spheroid Acidification Assay

Objective: Test efficacy in a tissue-mimetic model where drug penetration and core hypoxia are physiological factors.

Workflow Diagram:

Figure 2: Workflow for 3D Spheroid evaluation.

Protocol:

-

Generate spheroids using Ultra-Low Attachment (ULA) plates.

-

Wait 3-4 days for the formation of a hypoxic core (central necrosis).

-

Treat with 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide for 24h.

-

Incubate with pHrodo™ Red (fluorogenic in acidic pH).

-

Observation: CA IX active spheroids usually show a "halo" of acidity. Effective inhibition will decrease the intensity of this extracellular acidic halo and potentially reduce spheroid volume over 96h.

Data Presentation & Interpretation

Expected Results Summary

When validating this specific sulfonamide, organize your data as follows:

| Assay Type | Readout Metric | Expected Result (Active Compound) | Biological Significance |

| Enzymatic (Cell-Free) | < 10 nM (CA II/IX) | Confirms binding affinity to Zinc center. | |

| Normoxic Viability | > 100 µM (Low Toxicity) | Drug is not a general poison. | |

| Hypoxic Viability | < 10 µM (High Toxicity) | Synthetic Lethality (Target Engagement). | |

| pHi Recovery | Reduced by >50% | Functional blockade of proton transport. |

Troubleshooting & Critical Factors

-

The "Sulfonamide Lag": Sulfonamides are slow-binding inhibitors. In cell assays, pre-incubation (2-4 hours) is often required before measuring acute effects like pH changes.

-

Serum Binding: Thiophene-sulfonamides can bind albumin in FBS. If potency is lower than expected, try reducing FBS to 2% or using defined serum-free media during the drug exposure window.

-

Solubility: The oxazole tail can reduce solubility compared to simple sulfonamides. Ensure DMSO concentration is constant (0.1%) across all controls to prevent solvent artifacts.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[2][4] Nature Reviews Drug Discovery, 10(10), 767-777. Link

-

Kalinin, S., et al. (2022).[5][6] 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery.[5][6] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1005–1011.[6][7] Link

-

Chiche, J., et al. (2009). Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH. Cancer Research, 69(1), 358-368. Link

-

BenchChem Technical Guide. (2025). The Core Mechanism of BCECF as a Ratiometric pH Indicator. Link

Sources

- 1. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]

- 2. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 4. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]

- 5. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Thiophene Sulfonamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for thiophene sulfonamide synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the common challenges and optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities in thiophene sulfonamide synthesis, providing quick and accessible answers to prevalent issues.

Q1: My reaction to form the thiophene sulfonamide is complete by TLC, but my final product is a sticky oil instead of the expected solid. What could be the issue?

A: This is a common issue often attributed to the presence of residual starting materials, over-alkylated byproducts, or the formation of the corresponding thiophene sulfonic acid due to hydrolysis of the intermediate sulfonyl chloride. The presence of these impurities can depress the melting point and inhibit crystallization. We recommend a thorough purification by column chromatography or preparative HPLC.

Q2: I'm seeing multiple spots on my TLC after the reaction of thiophene-2-sulfonyl chloride with my amine. What are the likely side products?

A: Besides your desired product and unreacted starting materials, common side products include the hydrolyzed thiophene-2-sulfonic acid, and potentially a bis-sulfonated amine if your amine has more than one reactive site. If you are performing an N-alkylation of a primary sulfonamide, you might also be observing some dialkylated product.

Q3: My mass spectrometry data shows a peak that corresponds to my desired product plus 18 atomic mass units. What is this impurity?

A: A mass increase of 18 amu is highly indicative of the hydrolysis of your thiophene sulfonyl chloride intermediate to the corresponding thiophene sulfonic acid (R-SO2-Cl + H2O -> R-SO3H + HCl). This is a very common impurity if the reaction is not performed under strictly anhydrous conditions, or if the workup involves prolonged exposure to water.[1][2]

Q4: During the chlorosulfonation of a substituted thiophene, I obtained a mixture of isomers. How can I control the regioselectivity?

A: The regioselectivity of chlorosulfonation on a substituted thiophene ring is highly dependent on the nature of the substituent and the reaction conditions. Electron-donating groups will direct the sulfonation to the ortho and para positions, while electron-withdrawing groups will direct it to the meta position. The choice of solvent can also play a crucial role in the isomer distribution.[3] For example, the chlorosulfonation of thenoyltrifluoroacetone with neat chlorosulfuric acid gives a mixture of isomers, whereas using dichloromethane as a solvent yields a single isomer.[3]

II. Troubleshooting Guide: From Symptoms to Solutions

This guide is structured to help you diagnose and resolve issues based on common observations during your synthesis.

Issue 1: Low Yield of the Desired Thiophene Sulfonamide

| Potential Cause | Explanation | Recommended Solution |

| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of reagents. | Monitor the reaction progress by TLC or HPLC. Consider increasing the reaction time or temperature. Ensure the stoichiometry of your reagents is correct. |

| Hydrolysis of Thiophene Sulfonyl Chloride | Thiophene sulfonyl chlorides are reactive and susceptible to hydrolysis, especially in the presence of moisture during the reaction or workup.[1][2] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize the duration of aqueous workup and perform it at low temperatures. |

| Degradation of the Thiophene Ring | While generally stable, the thiophene ring can be susceptible to opening under strongly basic conditions, particularly if activated by electron-withdrawing groups.[4][5] | If using a strong base, consider a milder alternative or perform the reaction at a lower temperature. |

| Formation of Diaryl Sulfone Byproduct | During chlorosulfonation, if an insufficient excess of chlorosulfonic acid is used, the initially formed sulfonyl chloride can react with another molecule of the starting thiophene to form a diaryl sulfone. | Use a sufficient excess of the chlorosulfonating agent. The order of addition can also be critical; adding the thiophene to the chlorosulfonic acid is often preferred.[6] |

Issue 2: Presence of Multiple Impurities in the Crude Product

| Observed Impurity (by analytical technique) | Potential Identity | Formation Mechanism | Mitigation and Removal |

| Spot at baseline on TLC (polar) | Thiophene sulfonic acid | Hydrolysis of the thiophene sulfonyl chloride intermediate.[1][2] | Use anhydrous conditions. Can be removed by an aqueous wash with a mild base, though this may risk hydrolysis of any remaining sulfonyl chloride. Column chromatography can also separate the acidic impurity. |

| Faster eluting spot on TLC (less polar) | Unreacted starting materials (thiophene derivative or amine) | Incomplete reaction or incorrect stoichiometry. | Increase reaction time/temperature or adjust stoichiometry. Can be removed by column chromatography or recrystallization. |

| Spot with slightly different Rf to the product | Isomeric thiophene sulfonamides | Non-regioselective sulfonation of the thiophene ring.[3] | Optimize reaction conditions (solvent, temperature) to favor the desired isomer. Separation of isomers can be challenging but may be possible with careful column chromatography or preparative HPLC. |

| Higher molecular weight peak in MS | Over-alkylated sulfonamide (R-SO2-NR'R'') | Reaction of the initially formed secondary sulfonamide with another equivalent of the alkylating agent.[7][8] | Use a milder base or a stoichiometric amount of the alkylating agent. Can be separated by column chromatography. |

III. In-Depth Look at Common Impurities

A deeper understanding of how and why specific impurities form is crucial for developing robust synthetic protocols.

Thiophene Sulfonic Acids: The Hydrolysis Product

The formation of thiophene sulfonic acid is arguably the most common impurity. The thiophene sulfonyl chloride intermediate is a reactive electrophile that readily reacts with nucleophiles, including water.

Mechanism of Formation:

The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom, leading to the displacement of the chloride ion and the formation of the sulfonic acid.

Identification:

-

TLC: Appears as a very polar spot that often streaks and remains at the baseline.

-

MS: A peak corresponding to the molecular weight of the sulfonyl chloride + 18 (or the sulfonamide + 17).

-

NMR: The sulfonic acid proton is typically a broad singlet at a high chemical shift (>10 ppm).

Prevention and Removal:

-

Prevention: The key is to maintain strictly anhydrous conditions. Use freshly distilled solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere.

-

Removal: A basic aqueous wash can remove the acidic impurity, but this should be done quickly and at low temperatures to avoid hydrolyzing more of the desired product. Column chromatography is often the most effective method for removal.

Over-Alkylated Sulfonamides

When preparing N-alkylated thiophene sulfonamides from a primary sulfonamide, dialkylation can be a significant side reaction.

Mechanism of Formation:

After the initial N-alkylation, the resulting secondary sulfonamide still has a proton on the nitrogen. In the presence of a strong base, this proton can be removed, and the resulting anion can react with another molecule of the alkylating agent.

Identification:

-

TLC: Will appear as a less polar spot compared to the mono-alkylated product.

-

MS: A peak corresponding to the molecular weight of the mono-alkylated product plus the mass of the alkyl group minus one proton.

-

NMR: The N-H proton signal will be absent, and signals corresponding to the second alkyl group will be present.

Prevention and Removal:

-

Prevention: Use a milder base that is less likely to deprotonate the secondary sulfonamide. Using a stoichiometric amount of the alkylating agent can also help.

-

Removal: These byproducts are typically less polar than the desired product and can be separated by column chromatography.

Positional Isomers

The substitution pattern on the thiophene ring dictates the regioselectivity of the sulfonation reaction. Incorrect reaction conditions can lead to a mixture of positional isomers of the thiophene sulfonamide.

Mechanism of Formation:

Electrophilic aromatic substitution on the thiophene ring can occur at different positions depending on the directing effects of existing substituents and the reaction conditions (e.g., solvent, temperature, and catalyst).[3]

Identification:

-

TLC: May appear as two or more spots with very similar Rf values, or as a single elongated spot.

-

NMR: A complex aromatic region in the 1H NMR spectrum, with coupling patterns that do not correspond to a single isomer.

-

HPLC: Two or more closely eluting peaks.

Prevention and Removal:

-

Prevention: A thorough literature search for the specific thiophene derivative being used is recommended to find optimized conditions for regioselective sulfonation.

-

Removal: Separation of positional isomers can be very challenging. Preparative HPLC or careful column chromatography with a shallow solvent gradient may be effective. Recrystallization can sometimes selectively crystallize one isomer.

IV. Analytical and Purification Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

-

Plate: Use silica gel 60 F254 plates.

-

Eluent: A mixture of hexane and ethyl acetate is a good starting point. Adjust the polarity to achieve an Rf of 0.3-0.5 for your expected product.

-

Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane). Spot the plate alongside your starting materials.

-

Development: Develop the plate in a chamber saturated with the eluent vapor.

-

Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate or iodine can also be used.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is common.

-

Detection: UV detection at a wavelength where your compound has a strong absorbance (e.g., 254 nm or 300 nm).[4]

-

Sample Preparation: Dissolve a small amount of your sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 3: Purification by Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh) is standard.

-

Eluent: Use the same solvent system that gave good separation on TLC, but with a slightly lower polarity.

-

Packing: Pack the column with a slurry of silica gel in the initial eluent.

-

Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and analyze by TLC to identify the pure product.

V. Visualizing the Synthetic Pathway and Potential Pitfalls

The following diagram illustrates the general synthetic route for a thiophene sulfonamide and highlights the points where common impurities can arise.

Caption: General workflow for thiophene sulfonamide synthesis and common impurity formation points.

VI. Conclusion

The synthesis of thiophene sulfonamides, while a common procedure, is not without its challenges. A systematic approach to identifying and mitigating the formation of impurities is essential for achieving high yields and purity. By understanding the underlying reaction mechanisms and potential side reactions, researchers can effectively troubleshoot their experiments and develop robust and reproducible synthetic methods. This guide provides a framework for this process, empowering you to overcome common hurdles and achieve your research goals.

VII. References

-

N-alkylation of Sufonamides Using Anion Exchange Resin. (n.d.). Retrieved from [Link]

-

Arcoria, A., et al. (1976). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1347-1351.

-

Zahra, J. A., et al. (2021). Thiophene ring-opening reactions II. Easy synthesis of 1,3,4-thiadiazoline-sulfanylpyridazine hybrids. Monatshefte für Chemie-Chemical Monthly, 152(7), 853-862.

-

Zahra, J. A., et al. (2021). Thiophene Ring-Opening Reactions V. Expedient Synthesis of 1,3,4- Thiadiazoline Sulfanyl[4][7]thiazin-4-one Hybrids†. Jordan Journal of Chemistry, 16(2).

-

Processes for the preparation of 2-thiophenecarbonyl chloride. (2018). Google Patents. Retrieved from

-

Abdullah, A. H., et al. (2021). Thiophene ring-opening reactions II. Easy synthesis of 1,3,4-thiadiazoline-sulfanylpyridazine hybrids. INIS-IAEA.

-

Arcoria, A., et al. (1976). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2.

-

Cremlin, R. J., et al. (1985). Chlorosulphonation of Thiophene and Furan-2-Carboxanilides. Journal of Chemical Sciences, 41(5), 323-329.

-

Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of organic chemistry, 81(18), 8035–8042.

-

Thiophene degradation (187 W and 20% duty cycle): (a) 15 min; (b) 30... (n.d.). ResearchGate. Retrieved from [Link]

-

Sulfonated polythiophenes comprising fused ring repeat units. (2009). Google Patents. Retrieved from

-

Which, of two amino group in sulfanilamide, will be most reactive for alkylation? (2015). ResearchGate. Retrieved from [Link]

-

Chlorosulphonation of Thiophene and Furan-2-Carboxanilides. (n.d.). Retrieved from [Link]

-

Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. (2003). ResearchGate. Retrieved from [Link]

-

Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2020). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

(A). Schematic synthesis of thiophene sulfonamides by Krasavin et al.... (n.d.). ResearchGate. Retrieved from [Link]

-

The Hinsberg Test: Reaction with benzenesulfonyl chloride. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

Technical Support Center: Navigating the Hydrolysis of the Oxazole Ring

Welcome to the technical support hub for researchers, scientists, and drug development professionals. The oxazole ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and its presence in numerous bioactive molecules.[1][2] However, its aromaticity does not equate to complete inertness. Understanding the stability of the oxazole ring, particularly its susceptibility to hydrolysis under acidic and basic conditions, is critical for successful synthesis, workup, formulation, and biological testing.

This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you anticipate and manage the challenges associated with oxazole ring hydrolysis.

Frequently Asked Questions (FAQs) & Core Concepts

Q1: What are the primary conditions that lead to the hydrolytic cleavage of the oxazole ring?

The oxazole ring is generally stable at neutral pH but can be susceptible to cleavage under both strongly acidic and strongly basic conditions.[3][4] High temperatures can accelerate this degradation.[4] The lability of the ring is a critical consideration during reaction workups, purification, and in the formulation of oxazole-containing drug candidates. While more resistant to acids than furans, oxazoles can exhibit instability similar to furans under certain conditions.[5][6]

Q2: How do substituents on the oxazole ring influence its stability towards hydrolysis?

Substituents play a crucial role in modulating the electronic properties and, consequently, the stability of the oxazole ring.

-

Electron-Withdrawing Groups (EWGs): EWGs, particularly at the C2 position, can increase the electrophilicity of the ring carbons, potentially making them more susceptible to nucleophilic attack by water, especially under neutral or basic conditions. Conversely, EWGs can deactivate the ring toward initial protonation in acidic media. Studies on oxazolidines (the saturated analog) have shown that EWGs on a 2-phenyl substituent accelerate hydrolysis.[7]

-

Electron-Donating Groups (EDGs): EDGs can increase the electron density of the ring, making it more basic and thus more readily protonated under acidic conditions, which can facilitate hydrolysis.[4] However, they generally decrease the electrophilicity of the ring carbons, potentially slowing direct nucleophilic attack.

The table below summarizes the expected impact of substituents on hydrolytic stability.

| Substituent Position | Electronic Nature | Expected Impact on Acidic Hydrolysis | Expected Impact on Basic Hydrolysis | Rationale |

| C2 | Electron-Withdrawing | May decrease rate by hindering N-protonation | May increase rate by activating C2 to attack | C2 is the most electron-deficient position.[8] |

| C2 | Electron-Donating | May increase rate by facilitating N-protonation | May decrease rate by deactivating C2 to attack | Increased basicity of ring nitrogen.[8] |

| C4 / C5 | Electron-Withdrawing | Generally increases stability | May increase susceptibility to nucleophilic attack | Ring is less easily protonated. |

| C4 / C5 | Electron-Donating | May decrease stability | Generally decreases susceptibility to attack | Ring is more easily protonated.[4] |

Troubleshooting Guide: Acid-Catalyzed Hydrolysis

Problem: My oxazole-containing compound is degrading during acidic workup (e.g., HCl wash, silica gel chromatography). I observe new, more polar spots on my TLC plate.

This is a classic sign of acid-catalyzed hydrolysis. The oxazole ring is likely opening to form an α-acylamino ketone or a related degradation product.[4]

Under acidic conditions, the weakly basic nitrogen atom of the oxazole ring gets protonated.[8][9] This protonation breaks the aromaticity and significantly increases the electrophilicity of the C2 carbon, making it highly susceptible to nucleophilic attack by water. A subsequent cascade of bond cleavages leads to the ring-opened product. The kinetics can be complex; for some benzoxazoles, the reaction shows acid catalysis at low acidity but can be retarded at higher acidities due to a change in the rate-determining step.[10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. Oxazole - Wikipedia [en.wikipedia.org]

- 10. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

"photodegradation of oxazole-containing compounds"

The following technical guide is structured as a specialized "Oxazole Stability Technical Support Center." It is designed to assist researchers encountering stability issues with oxazole-containing small molecules (drugs, natural products, or fluorescent probes).

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Photodegradation & Oxidation of Oxazole-Containing Compounds[1]

📋 Module 1: Diagnostic Triage

Is your compound degrading due to the "Oxazole Anomaly"? Check these symptoms first.

Q: My compound is stable in solid state but degrades rapidly in solution under ambient light. The LC-MS shows a peak at [M+32].[1] What is happening?

A: You are likely observing Singlet Oxygen (

-

The tell-tale sign: A mass shift of +32 Da (addition of

) corresponds to the formation of a 2,5-endoperoxide intermediate, which rapidly rearranges into a triamide or imino-anhydride.[1]

Q: I see degradation in methanol but not in acetonitrile. Why? A: This suggests a Solvent-Participating Photo-oxidation .[1] While the initial photo-oxidation (singlet oxygen attack) occurs in both, nucleophilic solvents like methanol can trap the reactive intermediates (such as the imino-anhydride), leading to complex solvent-adduct mixtures (e.g., methoxy-hydroperoxides) rather than the clean rearrangement products seen in inert solvents.[1]

Q: My UV spectrum shows a loss of the characteristic oxazole absorption band, but no new distinct chromophore appears.

A: This indicates Saturation of the Heterocycle .[1]

The oxazole ring is aromatic.[2][3][4] When it reacts with singlet oxygen to form the endoperoxide or rearranges to a triamide (ring-opened), the aromatic conjugation is broken.[1] This results in a "bleaching" effect where the primary UV absorbance (

🧬 Module 2: Mechanistic Deep Dive

Understanding the "Wasserman Pathway" to predict degradation products.[1]

The photodegradation of oxazoles is rarely a simple radical fragmentation; it is almost exclusively driven by Singlet Oxygen (

The Pathway[1][3][4][5]

-

Sensitization: The oxazole itself (or an impurity) absorbs light, generating

via energy transfer to ground-state oxygen.[1] -

[4+2] Cycloaddition:

attacks the oxazole at C2 and C5. -

Endoperoxide Formation: An unstable 2,5-endoperoxide is formed.

-

Rearrangement: This intermediate is thermally unstable and rearranges into a triamide (via an imino-anhydride) or cleaves into a nitrile and an anhydride.

Visualization: The Oxazole Photo-Oxidation Cascade[1]

Caption: The primary degradation route involves singlet oxygen addition followed by ring opening to triamides (Major) or fragmentation (Minor).[1]

🛠 Module 3: Troubleshooting & Analytical Guide

How to confirm and fix the issue in the lab.

Analytical Fingerprints

Use this table to identify degradants in your raw data.

| Technique | Observation | Interpretation |

| LC-MS (ESI+) | [M+32]+ | Diagnostic. Addition of |

| LC-MS (ESI+) | [M+16]+ | Secondary. Reduction of the hydroperoxide or N-oxide formation (less common in oxazoles than pyridines).[1] |

| 1H NMR | Loss of aromatic signals ( | Loss of oxazole ring aromaticity.[1] |

| 1H NMR | New signals at | Formation of formyl groups (if C2 was unsubstituted) or aldehydes from fragmentation.[1] |

| IR Spectroscopy | New band at ~1680-1720 | Appearance of amide/imide carbonyls from the ring-opened triamide.[1] |

Experimental Validation Protocol

Don't guess—prove it.

To confirm your compound is sensitive to singlet oxygen (

-

Preparation: Prepare three vials of your compound (10 µM in Acetonitrile).

-

Exposure: Expose B and C to a light source (e.g., Atlas Suntest or simple LED array) for 4 hours.

-

Analysis: Run HPLC.

🛡 Module 4: Stabilization Strategies

Formulation and synthesis fixes.

Chemical Modification (Synthesis Phase)

If you are in the lead optimization phase, consider these structural changes:

-

Electron Withdrawal: Oxazoles with electron-withdrawing groups (EWG) at C2 or C5 (e.g.,

, esters) are less reactive toward singlet oxygen because they lower the HOMO energy of the diene system.[1] -

Steric Bulk: Bulky groups at C2/C4 can hinder the approach of oxygen, though this is less effective than electronic deactivation.

-

Scaffold Hopping: If photo-stability is critical, consider switching to Isoxazole (N-O bond) or Thiazole (S instead of O).[1] Thiazoles are generally more robust against photo-oxidation than oxazoles.[1]

Formulation & Storage (Development Phase)

If the molecule is fixed, use these mitigation strategies:

| Strategy | Implementation | Mechanism |

| Amber Glass | Store all solutions in amber or foil-wrapped vials.[1] | Blocks UV/Vis light required for sensitization. |

| Deoxygenation | Sparge buffers with Argon/Nitrogen before use. | Removes dissolved |

| Excipients | Add antioxidants: Ascorbic Acid or BHT . | Scavenges radicals (if Type I mechanism).[1] |

| Quenchers | Add Histidine or Methionine (for biologics/peptides).[1] | Sacrificial quenchers that react with |

📉 Module 5: Standardized Testing (ICH Q1B)

Regulatory compliance for oxazole drugs.[1]

When filing for stability (IND/NDA), you must follow ICH Q1B .[1] For oxazoles, specific attention is needed due to their high sensitivity.

Decision Tree for Photostability Testing

Caption: Decision matrix for determining packaging requirements based on degradation severity.

Protocol Specifics for Oxazoles[6]

-

Light Source: Option 2 (Cool White Fluorescent + Near UV) is recommended to capture the full absorption profile.[1]

-

Exposure: Minimum 1.2 million lux hours.

-

Critical Control: You MUST run a "Dark Control" (wrapped sample) side-by-side.[1] Oxazoles can be hydrolytically unstable; the dark control differentiates light degradation from hydrolysis.

📚 References

-

Wasserman, H. H., et al. "Reaction of oxazoles with singlet oxygen.[5][6] Mechanism of the rearrangement of triamides." Journal of the American Chemical Society, 1989.

-

European Medicines Agency (EMA). "ICH Q1B: Photostability testing of new active substances and medicinal products."[7] Scientific Guideline, 1998.[7][8]

-

Trieselmann, T., et al. "Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles."[6] The Journal of Organic Chemistry, 2019. [1]

-

Altarawneh, M., et al. "Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen."[1] Scientific Reports, 2020.[4] [1][4]

-

Moore, D. E. "Drug photodegradation and photosensitization." Journal of Pharmaceutical and Biomedical Analysis, 2002. (Contextual grounding for analytical methods).

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Oxazole - Wikipedia [en.wikipedia.org]

- 3. Research Portal [researchportal.murdoch.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ICH Topic Q1B - Photostability testing of new active substances and medicinal products | Therapeutic Goods Administration (TGA) [tga.gov.au]

Technical Support: Solubilization Strategies for 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide

Executive Summary & Physicochemical Profile[2][4]

The Core Challenge: 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide (hereafter OT-2S ) presents a classic "brick dust" solubility profile common to fragment-based drug discovery.[1][2] Its poor aqueous solubility is driven by high crystal lattice energy (planar aromatic stacking between thiophene and oxazole rings) and a lack of ionizable groups at physiological pH.[2]

Why it precipitates in your buffer:

The sulfonamide moiety (

-

At pH 7.4 (PBS): The compound is >99% neutral (uncharged). Without a charge to interact with water, the hydrophobic effect drives the molecules to aggregate and precipitate.

-

At pH > 10: The sulfonamide deprotonates (

), significantly increasing solubility, but this pH is often incompatible with biological assays.[1][2][3]

Physicochemical Data Table (Representative)

| Property | Value / Description | Impact on Solubility |

| Molecular Weight | ~230.26 g/mol | Low MW suggests good permeability but high crystallization potential.[1][2] |

| cLogP | ~1.5 – 2.0 | Moderately lipophilic; prefers DMSO/Octanol over water.[1][2] |

| pKa (Acidic) | ~9.8 (Sulfonamide NH) | Critical: Remains unionized at physiological pH (7.4).[1][2] |

| pKa (Basic) | ~1.0 (Oxazole N) | Protonation only occurs in strong acid; irrelevant for bio-assays.[1][2] |

| H-Bond Donors | 1 (Sulfonamide NH2) | Limited interaction with water solvent shell.[1][2] |

Troubleshooting Workflow: The "Why" and "How"

Issue 1: "My compound precipitates immediately upon adding DMSO stock to PBS."

Diagnosis: You have hit the Kinetic Solubility Cliff . When a high-concentration DMSO stock (e.g., 10 mM) is rapidly introduced to an aqueous buffer, the local concentration exceeds the thermodynamic solubility limit before the DMSO can diffuse.[3] This creates a supersaturated state that rapidly nucleates into solid precipitate.[1][2]

Solution: The "Step-Down" Dilution Protocol Do not pipette 10 mM stock directly into 10 mL of buffer.[1] Use an intermediate dilution step to lower the free energy barrier.

-

Prepare Stock: 10 mM in 100% anhydrous DMSO.

-

Intermediate Step: Dilute stock 1:10 into pure DMSO or 50% PEG400/Water (if assay tolerates) to create a 1 mM working solution.

-

Final Dilution: Add the 1 mM working solution dropwise to the vortexing assay buffer.

Issue 2: "The compound is soluble initially but crashes out after 2 hours."

Diagnosis: Metastable Supersaturation.[1][2][4] The compound was temporarily solubilized by the kinetic energy of mixing and the cosolvent (DMSO), but the system is slowly returning to its thermodynamic equilibrium (solid state).

Solution: Cosolvent Optimization Pure aqueous buffers are insufficient for OT-2S.[1][2] You must reduce the polarity of the bulk solvent.

-

Add Surfactant: 0.01% Tween-80 or Triton X-100 prevents micro-crystal growth.[1][2]

-

Add Cosolvent: Include 5-10% Glycerol or PEG400 in the assay buffer.[1]

Visualizing the Solubility Mechanism

The following diagram illustrates the decision process for solubilization based on your assay's pH constraints.

Figure 1: Decision tree for solubilizing OT-2S based on assay pH constraints. Note the divergence between ionization-driven solubility (high pH) and cosolvent-dependence (neutral pH).[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I use acid (HCl) to dissolve OT-2S? A: No. While the oxazole ring has a nitrogen atom, it is extremely weakly basic (pKa ~1.0).[1][2] You would need a pH < 1 to protonate it.[1][2] At pH 2-6, the compound remains neutral and highly insoluble.[1][2] Furthermore, strong acid may hydrolyze the sulfonamide bond over time.[3]

Q2: My DMSO stock froze. Is it safe to heat it? A: Yes. OT-2S is thermally stable.[1][2]

-

Protocol: Thaw the DMSO stock at 37°C in a water bath. Vortex vigorously.

-

Warning: Ensure the DMSO is anhydrous. If the DMSO has absorbed water from the air (hygroscopic), the compound may have nucleated micro-crystals that are invisible to the naked eye but will seed precipitation in your assay. Always use fresh, anhydrous DMSO.

Q3: What is the maximum solubility in PBS? A: Without cosolvents, the thermodynamic solubility in PBS (pH 7.4) is likely < 50 µM .[1][2]

Q4: Does this compound bind to BSA/Serum? A: Yes. Like many lipophilic sulfonamides, OT-2S will bind to albumin.[1][2]

-

Implication: If your assay contains FBS or BSA, the apparent solubility will increase (no precipitation), but the free drug concentration available to inhibit your target will decrease.[3] You must correct for plasma protein binding (PPB).[2]

References

-

Supuran, C. T. (2008).[1][2][3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

- Context: Establishes the structural class of heterocyclic sulfonamides and their pKa properties.

-

Lipinski, C. A., et al. (2001).[2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

- Context: Foundational text on the "brick dust" solubility issues of planar arom

-

Di, L., & Kerns, E. H. (2006).[2][3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

- Context: Source of the "Step-Down" dilution protocol and DMSO precipit

-

PubChem Compound Summary. Thiophene-2-sulfonamide derivatives. National Center for Biotechnology Information.[1][2] Link[2][3]

Sources

Technical Support Center: Navigating Off-Target Effects of Novel Carbonic Anhydrase Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the frontier of carbonic anhydrase (CA) inhibition. This guide is designed to provide practical, in-depth solutions to the common and complex challenges associated with inhibitor selectivity and off-target effects. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to design robust, self-validating experiments.

The Core Challenge: Isoform Selectivity

The primary hurdle in developing targeted carbonic anhydrase inhibitors is the high degree of structural homology across the 15 human isoforms.[1] The active site, containing a catalytic zinc ion, is highly conserved, making it difficult to design compounds that selectively inhibit a target isoform (e.g., tumor-associated CA IX) without affecting ubiquitous, off-target isoforms like CA I and CA II.[1][2][3] Inhibition of these off-target isoforms can lead to a range of side effects, from tingling sensations and fatigue to metabolic acidosis, complicating clinical translation.[4][5][6]

This guide provides a structured approach to identifying, understanding, and mitigating these off-target effects.

Part 1: Troubleshooting Early-Stage Screening & Selectivity

This section addresses common issues encountered during the initial characterization of a novel inhibitor's potency and selectivity profile.

Question 1: My novel inhibitor shows potent activity against my target CA isoform but has poor selectivity against other isoforms (e.g., CA I, CA II). What's happening and how can I fix it?

Expert Analysis: This is a frequent and expected challenge. It often indicates that your inhibitor's primary interactions are with the highly conserved residues deep within the active site, near the zinc ion. To achieve selectivity, the inhibitor must also engage with non-conserved amino acid residues at the rim of the active site cavity, which differ between isoforms.[1] For example, the residue at position 131 is a valine in CA IX but a phenylalanine in CA II, creating a "selective pocket" that can be exploited.

Troubleshooting Workflow:

-

Prioritize the Gold Standard Assay: Different assays can yield conflicting results. The stopped-flow CO2 hydration assay is considered the gold standard as it measures the physiologically relevant enzymatic reaction.[7] In contrast, the esterase assay (using p-nitrophenyl acetate) can be misleading as it doesn't always correlate with CO2 hydration activity and is primarily suitable for α-CAs.[8] Rely on stopped-flow data for determining inhibitory potency (Kᵢ).

-

Employ Orthogonal Biophysical Methods: To confirm that your inhibitor is truly binding and not causing assay interference, use a method that measures direct physical interaction, independent of catalytic activity. Techniques like a Thermal Shift Assay (TSA) or Isothermal Titration Calorimetry (ITC) can validate the binding affinity determined from enzymatic assays.[7] Consistent results across multiple methods build confidence.

-

Leverage Structural Modeling: Perform computational docking simulations to visualize the binding mode of your inhibitor in the active sites of both your target and off-target isoforms.[7] This can reveal why selectivity is poor and guide rational design.

-

Refine Chemical Structure (The "Tail Approach"): The most successful strategy for enhancing selectivity involves modifying the inhibitor's "tail"—the part of the molecule that extends away from the zinc-binding group. By adding bulky or charged moieties, you can design tails that interact favorably with unique residues at the entrance of the target's active site but clash with the residues of off-target isoforms.[1][2][3]

Workflow for Enhancing Isoform Selectivity